(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Description
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of furan, pyrazole, and dichlorophenoxy moieties, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(Z)-3-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-22-9-8-17(21-22)18(23)7-5-12-2-3-14(25-12)11-24-13-4-6-15(19)16(20)10-13/h2-10H,11H2,1H3/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDBULDERONQM-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)/C=C\C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable dichlorophenol reacts with a halomethyl furan derivative.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves coupling the furan and pyrazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy moiety, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
Medicine
In medicine, the compound’s derivatives are being studied for their potential therapeutic applications. The presence of the dichlorophenoxy and pyrazole moieties suggests possible interactions with biological targets, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its cytotoxic activity against cancer cells may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
- Quinolinyl-pyrazoles
Uniqueness
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE stands out due to its unique combination of furan, pyrazole, and dichlorophenoxy groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
